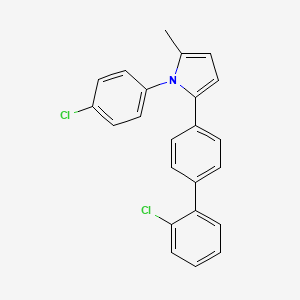
2-(2'-Chloro(1,1'-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms attached to the biphenyl and phenyl rings, and a pyrrole ring with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of the biphenyl derivative through a Suzuki coupling reaction between 2-chlorophenylboronic acid and 4-bromochlorobenzene in the presence of a palladium catalyst.
Pyrrole Ring Formation: The next step involves the formation of the pyrrole ring through a Paal-Knorr synthesis. This involves the reaction of the biphenyl derivative with 4-chlorobenzaldehyde and methylamine under acidic conditions to form the pyrrole ring.
Final Product Formation: The final step involves the chlorination of the pyrrole ring using thionyl chloride to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: Used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-phenyl-1H-pyrrole: Similar structure but lacks the 4-chlorophenyl group.
2-(2’-Bromo(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole: Similar structure but has a bromine atom instead of a chlorine atom.
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-methylphenyl)-5-methyl-1H-pyrrole: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole lies in its specific arrangement of chlorine atoms and the presence of both biphenyl and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
91306-98-8 |
|---|---|
Formule moléculaire |
C23H17Cl2N |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[4-(2-chlorophenyl)phenyl]-5-methylpyrrole |
InChI |
InChI=1S/C23H17Cl2N/c1-16-6-15-23(26(16)20-13-11-19(24)12-14-20)18-9-7-17(8-10-18)21-4-2-3-5-22(21)25/h2-15H,1H3 |
Clé InChI |
UVCOTCIMJVILMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


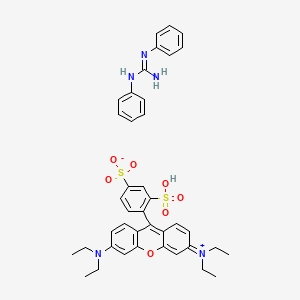
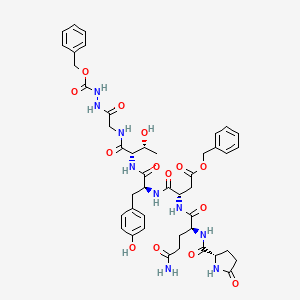
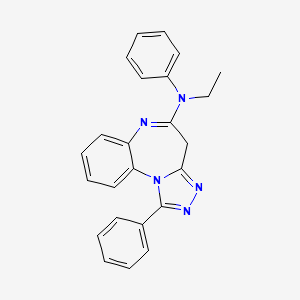
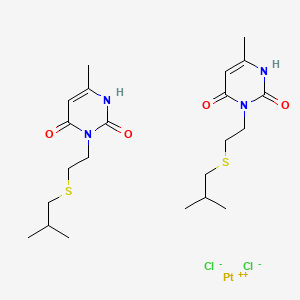
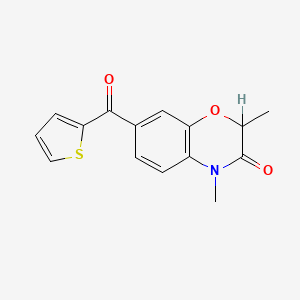

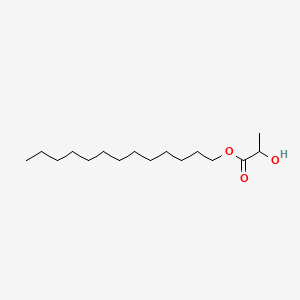
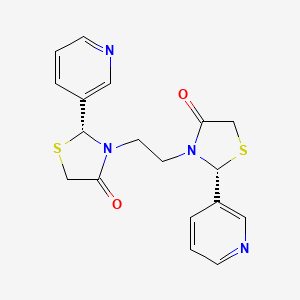
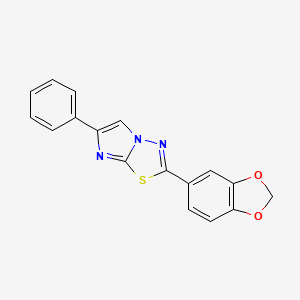

![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
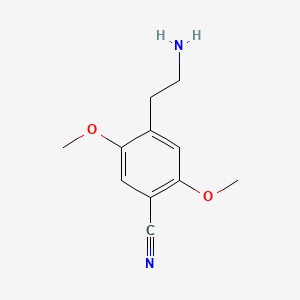
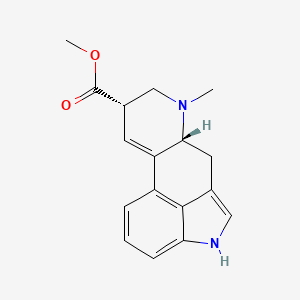
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
